molecular formula C14H8N4O4S B12977981 5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile

5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile

Cat. No.: B12977981
M. Wt: 328.30 g/mol
InChI Key: SUEJLIFMNPBSTG-UHFFFAOYSA-N
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Description

5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a nitro group, a nicotinonitrile moiety, and a benzo[b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as sodium hydroxide and anhydrous sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of protoporphyrinogen oxidase and other key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H8N4O4S

Molecular Weight

328.30 g/mol

IUPAC Name

5-nitro-2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8N4O4S/c15-5-8-3-9(18(20)21)6-16-14(8)23-10-1-2-12-11(4-10)17-13(19)7-22-12/h1-4,6H,7H2,(H,17,19)

InChI Key

SUEJLIFMNPBSTG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)SC3=C(C=C(C=N3)[N+](=O)[O-])C#N

Origin of Product

United States

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